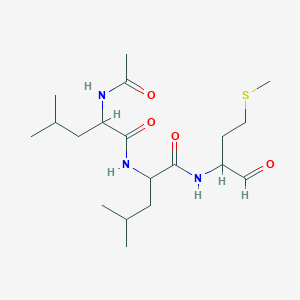
Calpain inhibitor II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calpain inhibitor II is a cell-permeable peptide that restricts the activity of calpain, cathepsin L, and cathepsin B . It also prevents the methylmercury-induced cell death of cultured rat cerebellar neurons . It’s a cysteine protease expressed in the nervous system and exhibits a calcium-dependent enzyme activity .
Chemical Reactions Analysis
Calpain inhibitor II is known to inhibit calpain, a cysteine protease activated in brain disorders . It’s also known to restrict the activity of cathepsin L and cathepsin B . The exact chemical reactions involving Calpain inhibitor II are not detailed in the retrieved papers.
Physical And Chemical Properties Analysis
Calpain inhibitor II is a white powder . It’s soluble in ethanol at a concentration of 20 mg/mL . It’s stored at a temperature of -20°C . More detailed physical and chemical properties are not provided in the retrieved papers.
Aplicaciones Científicas De Investigación
Insulin Secretion and Action : Calpain inhibitors, including Calpain Inhibitor II, have been shown to increase insulin secretion in mouse pancreatic islets. This suggests a role for calpains in the regulation of insulin secretion and action, with potential implications for type 2 diabetes treatment (Sreenan et al., 2001).
Calpain Inhibitor-Aromatic Interactions : Research into the molecular structure of calpain inhibitors, including alpha-ketoamide-based inhibitors, has revealed novel interactions that can be exploited to design more effective and specific inhibitors for therapeutic applications (Qian et al., 2008).
Cataract Formation : Calpain Inhibitor II is linked to the study of human lens proteins and cataract formation, indicating its potential role in preventing or slowing down this process (David et al., 1989).
Rheumatoid Arthritis Treatment : Calpain inhibitors like E-64-d, a related compound, have shown therapeutic efficacy in animal models of rheumatoid arthritis, indicating the potential for Calpain Inhibitor II in similar applications (Yoshifuji et al., 2005).
Colitis and Colorectal Cancer : Calpain-2 inhibitor therapy has been found to reduce murine colitis and colitis-associated cancer, suggesting a similar potential for Calpain Inhibitor II in these conditions (Rose et al., 2015).
Neuropathy and Behavioral Impairment : A selective Calpain-2 inhibitor has been identified as a potential therapeutic treatment for concussion, with implications for the use of Calpain Inhibitor II in related neurological conditions (Wang et al., 2020).
Drug Discovery and Development : Calpain inhibitors, including Calpain Inhibitor II, are under exploration for their therapeutic potential in various diseases, including neurological disorders, muscular dystrophies, and diabetes (Ono et al., 2016).
Cancer Treatment : Studies have shown that Calpain Inhibitor II can induce apoptosis in certain types of cancer cells, providing a basis for its potential use in cancer therapy (Zhu & Uckun, 2000).
Mecanismo De Acción
Calpain inhibitor II restricts the activity of calpain, cathepsin L, and cathepsin B . It’s been found that it prevents the methylmercury-induced cell death of cultured rat cerebellar neurons . In the context of SARS-CoV-2, calpain-2 facilitates spike protein-mediated cell attachment by positively regulating the cell surface levels of ACE2 .
Safety and Hazards
Calpain inhibitor II should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Calpain inhibitors, including Calpain inhibitor II, have appeared as a possible therapeutic target for managing neurodegenerative diseases . They have shown excellent antiviral activities against SARS-CoV-2 by targeting the viral main protease . Future research may focus on further understanding the role of calpain inhibitors in various diseases and developing more effective and specific inhibitors .
Propiedades
IUPAC Name |
2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLAIMXRBDUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-4-methyl-N-(3-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]carbamoyl}butyl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

